molecular formula C25H38N2O B1619930 2-(4-Hexoxyphenyl)-5-nonylpyrimidine CAS No. 57202-56-9

2-(4-Hexoxyphenyl)-5-nonylpyrimidine

Cat. No.: B1619930
CAS No.: 57202-56-9
M. Wt: 382.6 g/mol
InChI Key: YQQXBCJQEGWHRW-UHFFFAOYSA-N
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Description

2-(4-Hexoxyphenyl)-5-nonylpyrimidine (CAS: 57202-56-9, molecular formula: C25H38N2O) is a pyrimidine derivative featuring a hexyloxy group at the para position of the phenyl ring and a nonyl chain at the 5-position of the pyrimidine core. This compound is structurally optimized for applications in liquid crystal displays (LCDs), where alkyl chain length and substituent polarity critically influence mesophase stability and dielectric properties . Its synthesis typically involves coupling alkoxy-substituted phenyl groups to pyrimidine rings via nucleophilic substitution or cross-coupling reactions, as exemplified in patent literature for analogous compounds .

Properties

CAS No.

57202-56-9

Molecular Formula

C25H38N2O

Molecular Weight

382.6 g/mol

IUPAC Name

2-(4-hexoxyphenyl)-5-nonylpyrimidine

InChI

InChI=1S/C25H38N2O/c1-3-5-7-9-10-11-12-14-22-20-26-25(27-21-22)23-15-17-24(18-16-23)28-19-13-8-6-4-2/h15-18,20-21H,3-14,19H2,1-2H3

InChI Key

YQQXBCJQEGWHRW-UHFFFAOYSA-N

SMILES

CCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCC

Canonical SMILES

CCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Varying Alkyl/Alkoxy Chains

The compound’s properties are highly sensitive to alkyl chain modifications. Key analogues include:

Compound Name CAS Number Molecular Formula Alkyl Chain (Position 5) Alkoxy Chain (Phenyl Substituent) Key Properties/Applications
2-(4-Hexoxyphenyl)-5-nonylpyrimidine 57202-56-9 C25H38N2O Nonyl (C9) Hexyloxy (C6) LCD mixtures, high mesophase stability
2-(4-Hexoxyphenyl)-5-octylpyrimidine 57202-48-9 C24H36N2O Octyl (C8) Hexyloxy (C6) Lower melting point (57–62°C)
5-Hexyl-2-[4-(hexyloxy)phenyl]pyrimidine 227605-57-4 C22H32N2O Hexyl (C6) Hexyloxy (C6) Reduced van der Waals interactions; limited LC applications
2-(4-Heptyloxyphenyl)-5-nonylpyrimidine 57202-57-0 C26H40N2O Nonyl (C9) Heptyloxy (C7) Enhanced thermal stability in LC phases

Key Trends :

  • Chain Length and Melting Points: Longer alkyl chains (e.g., nonyl vs. octyl) increase van der Waals interactions, raising melting points. However, asymmetric chains (e.g., heptyloxy vs. hexyloxy) reduce crystallinity, favoring broader liquid crystal (LC) phases .
  • LC Performance: Fluorinated derivatives (e.g., 2-(2,3-difluoro-4-heptyloxyphenyl)-5-nonylpyrimidine) exhibit higher dielectric anisotropy, critical for fast-switching LCDs, but require precise synthetic protocols .
Functional Group Modifications
  • Fluorination: Introducing fluorine at the phenyl ring (e.g., 2-(2,3-difluoro-4-heptyloxyphenyl)-5-nonylpyrimidine) enhances polarity and reduces rotational viscosity in LC mixtures, improving response times in displays .
  • Thione/Thiol Derivatives : Pyrimidines like 5-acetyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione prioritize biological activity (e.g., antimicrobial) over material science applications, highlighting the role of sulfur in pharmacological functionality .
Hydrogen Bonding and Crystal Packing

Unlike bioactive pyrimidines (e.g., N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine), which rely on N–H⋯N hydrogen bonds for crystal stabilization , this compound adopts weaker C–H⋯π and van der Waals interactions. This difference underscores its adaptability in fluid LC phases rather than rigid crystalline matrices .

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